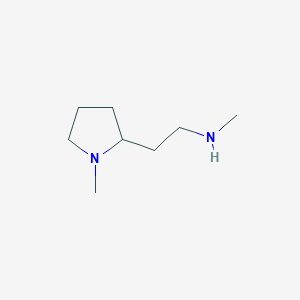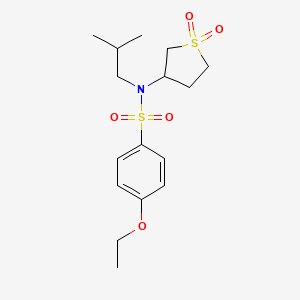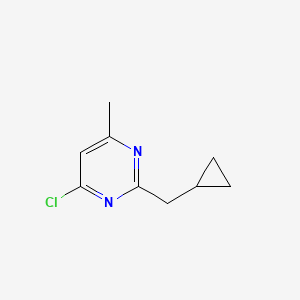![molecular formula C17H14N2O4S2 B2402396 [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate CAS No. 877637-99-5](/img/structure/B2402396.png)
[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a pyran ring and a thiophene ring. The pyran ring is substituted with a sulfanylmethyl group that is further substituted with a 4,6-dimethylpyrimidin-2-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyran ring, the introduction of the sulfanylmethyl group, and the attachment of the 4,6-dimethylpyrimidin-2-yl group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyran and thiophene rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on the specific arrangement of its atoms and the nature of its functional groups .Scientific Research Applications
Synthesis and Antibacterial Activity
One application area is the synthesis of novel heterocyclic compounds, aiming for antibacterial applications. A study by Azab, Youssef, and El‐Bordany (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety. These compounds, including derivatives of pyran, pyridine, and pyrazole, were tested for antibacterial activity, with several showing high activities (M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013).
Heterocyclic Compound Synthesis
Another study focused on the efficient synthesis of tetrasubstituted thiophenes through a one-pot multicomponent protocol, highlighting a methodology for creating structurally diverse thiophenes, which are important in various chemical research and applications (S. Sahu et al., 2015).
Antioxidant Activity
In the realm of biological evaluation, compounds designed by pairing heterocycles with thiophene and indole demonstrated significant antioxidant activities. Aziz et al. (2021) found that certain derivatives showed higher antioxidant activity than ascorbic acid, indicating their potential as efficient antioxidants (Maged A. Aziz et al., 2021).
Structural Analysis and Cytotoxicity
Structural analysis through synthesis and X-ray diffraction of thiopyrimidine derivatives has revealed insights into the conformation and potential interactions of these compounds. Stolarczyk et al. (2018) studied the cytotoxic activity of synthesized thiopyrimidine derivatives, providing a foundation for understanding the structural basis of their biological activities (Marcin Stolarczyk et al., 2018).
Antitumor and Antibacterial Agents
Research by Hafez, Alsalamah, and El-Gazzar (2017) led to the synthesis of novel thiophene and thienopyrimidine derivatives showing potent antitumor and antibacterial activities. This highlights the potential of these compounds in developing new therapeutic agents (H. Hafez, Sulaiman A. Alsalamah, & Abdel-Rhman B. A. El-Gazzar, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c1-10-6-11(2)19-17(18-10)25-9-12-7-13(20)14(8-22-12)23-16(21)15-4-3-5-24-15/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGOBENSFXHHET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2402315.png)
![N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine](/img/structure/B2402317.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2402318.png)


![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402321.png)


![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2402327.png)
![Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2402328.png)

![Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2402330.png)

![morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2402335.png)